Latrunculin A

Descripción

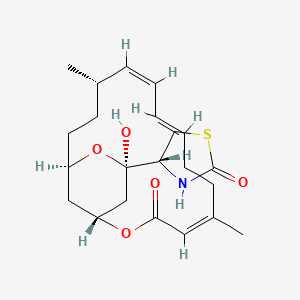

This compound is an actin binding macrolide purified from the red sea sponge Latrunculia magnifica. It is under investigation for the treatment of cancer. It disrupts actin polymerization, prevents mitotic spindle formation and thus cell replication.

This compound has been reported in Chromodoris lochi, Cacospongia mycofijiensis, and other organisms with data available.

16-membered macrolide attached to 2-thiazolidinone moiety; from Red Sea sponge Latrunculia magnifica; see also latrunculin B; structure given in first source

Propiedades

IUPAC Name |

(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVBPZROPPMBLW-IZGXTMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893488 | |

| Record name | Latrunculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-93-6 | |

| Record name | Latrunculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrunculin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrunculin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | latrunculin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Latrunculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LATRUNCULIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Latrunculin A: A Deep Dive into its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latrunculin A, a potent marine macrolide, has become an indispensable tool in cell biology and a subject of interest in drug development due to its profound and specific effects on the actin cytoskeleton. First isolated from the Red Sea sponge Latrunculia magnifica, this toxin disrupts a fundamental component of eukaryotic cells, offering a unique window into the processes governed by actin dynamics.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Discovery and Origin

The discovery of this compound stems from observations of the marine sponge Latrunculia magnifica in the Red Sea.[1][2] Researchers noted that this sponge was conspicuously avoided by fish, suggesting the production of a potent toxin. Subsequent investigations led to the isolation of two related compounds, this compound and B, in the early 1980s. The structure of this compound was elucidated as a novel 16-membered macrolide ring fused to a 2-thiazolidinone moiety.

Initial studies on cultured cells revealed that submicromolar concentrations of this compound induced rapid and reversible changes in cell morphology. Further investigation pinpointed the actin cytoskeleton as the primary target, with a marked disruption of microfilaments while leaving the microtubule network intact. This specificity has made this compound a preferred tool over other actin-disrupting agents like the cytochalasins.

Mechanism of Action: A Potent Actin Polymerization Inhibitor

This compound exerts its effects by directly interacting with monomeric globular actin (G-actin). It forms a stable 1:1 molar complex with G-actin, thereby sequestering it and preventing its incorporation into filamentous actin (F-actin). This action shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to a net disassembly of existing actin filaments.

The binding of this compound to G-actin is highly specific and occurs with high affinity. The equilibrium dissociation constant (Kd) for this interaction has been determined through various in vitro assays, providing a quantitative measure of its potency.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with actin.

Table 1: Binding Affinity of this compound for G-Actin

| Actin Monomer State | Equilibrium Dissociation Constant (Kd) | Reference |

| ATP-actin | 0.1 µM | |

| ADP-Pi-actin | 0.4 µM | |

| ADP-actin | 4.7 µM | |

| G-actin (unspecified nucleotide state) | 0.19 µM | |

| G-actin (in vitro polymerization assay) | ~0.2 µM |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line/System | Effect | Concentration | Reference |

| Mouse Neuroblastoma and Fibroblast Cells | Morphological changes and microfilament disruption | Submicromolar | |

| Rhabdomyosarcoma (RMS) cells | Growth inhibition (EC50) | 80-220 nM | |

| Human Trabecular Meshwork (HTM) cells | Cell rounding and intercellular separation | 0.2 - 2 µM | |

| Macrophages | Inhibition of phagocytosis | Potent inhibition |

Experimental Protocols

In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This protocol allows for the real-time monitoring of actin polymerization and the inhibitory effect of this compound. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.

Materials:

-

Monomeric pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration will typically be in the range of 2-5 µM.

-

Add this compound (or DMSO for control) to the desired final concentration and incubate for a few minutes on ice.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix gently.

-

Immediately transfer the reaction to a fluorometer cuvette and begin recording the fluorescence intensity over time.

-

Monitor the fluorescence until a plateau is reached, indicating the completion of polymerization.

-

The rate of polymerization can be determined from the slope of the initial phase of the fluorescence curve. The extent of inhibition by this compound can be calculated by comparing the rates and final fluorescence intensities of treated versus control samples.

Immunofluorescence Staining of the Actin Cytoskeleton in Cultured Cells

This protocol details the visualization of the actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin, which specifically binds to F-actin.

Materials:

-

Cultured cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (fixative)

-

0.1% Triton X-100 in PBS (permeabilization buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (nuclear stain)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the desired concentration of this compound (and a DMSO control) for the appropriate duration.

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

Incubate the cells with the fluorescently labeled phalloidin solution (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.

-

(Optional) Incubate with DAPI solution for 5-10 minutes to counterstain the nuclei.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The disruption of the actin cytoskeleton by this compound has profound downstream effects on numerous cellular signaling pathways. The actin network serves as a scaffold for many signaling molecules and plays a crucial role in mechanotransduction and the regulation of cell adhesion, migration, and proliferation.

Inhibition of Actin Polymerization Workflow

The primary mechanism of this compound is the direct sequestration of G-actin monomers, preventing their addition to growing actin filaments. This leads to a net depolymerization of F-actin.

Caption: this compound sequesters G-actin, inhibiting polymerization and promoting F-actin depolymerization.

Impact on Rho GTPase and PI3K/Akt Signaling

The integrity of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42) and the PI3K/Akt signaling pathway. Disruption of actin dynamics by this compound can interfere with the proper localization and function of these signaling molecules, impacting processes like cell adhesion, migration, and survival. For instance, studies have shown that this compound treatment can lead to reduced ERK1/2 phosphorylation, suggesting an interference with the Ras signaling pathway. Furthermore, the insulin-PI3K-Rac1 axis, which is crucial for adipocyte differentiation, relies on dynamic actin reorganization that is inhibited by prolonged exposure to this compound.

Caption: this compound-induced actin disruption modulates key signaling pathways like Rho GTPase and PI3K/Akt.

Conclusion

This compound is a powerful molecular probe that has significantly advanced our understanding of the multifaceted roles of the actin cytoskeleton. Its specific mechanism of action, potent activity, and the reversibility of its effects make it an invaluable tool for researchers across various disciplines. This guide provides a foundational understanding of this compound, from its discovery in the marine world to its intricate interactions within the cell. The provided data and protocols are intended to facilitate further research into the complex cellular processes regulated by actin dynamics and to aid in the exploration of the therapeutic potential of targeting the actin cytoskeleton.

References

- 1. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

An In-depth Technical Guide to the Biochemical Properties of Latrunculin A

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a naturally occurring macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a powerful biochemical tool extensively used in cell biology and biomedical research to investigate the dynamics of the actin cytoskeleton.[4] This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative binding kinetics, and its effects on cellular processes. Detailed experimental protocols and visualizations of key pathways are also presented to aid researchers in their study of this potent actin polymerization inhibitor.

Core Biochemical Properties and Mechanism of Action

This compound exerts its biological effects by directly interacting with monomeric globular actin (G-actin).[5] It forms a stable 1:1 stoichiometric complex with G-actin, effectively sequestering it and preventing its incorporation into filamentous actin (F-actin) polymers. This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments.

The binding site of this compound on G-actin is located in the nucleotide-binding cleft, between subdomains 2 and 4. This interaction is thought to induce a conformational change in the actin monomer that renders it incapable of polymerizing. Notably, this compound's mechanism differs from other actin-disrupting agents like cytochalasins, which primarily act by capping the barbed ends of actin filaments.

Recent studies have revealed a dual mechanism of action for this compound. In addition to sequestering G-actin, it also accelerates the depolymerization of actin filaments. It is proposed that this compound promotes the dissociation of the γ-phosphate from the terminal ADP-Pi-actin subunits at both ends of the filament, leading to a faster rate of depolymerization.

Quantitative Data Summary

The interaction of this compound with G-actin and its inhibitory effects on cellular processes have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Actin Substrate | Reference |

| Dissociation Constant (Kd) | 0.1 µM | ATP-actin monomers | |

| Dissociation Constant (Kd) | 0.4 µM | ADP-Pi-actin monomers | |

| Dissociation Constant (Kd) | 4.7 µM | ADP-actin monomers | |

| Dissociation Constant (Kd) | ~0.2 µM | G-actin (unspecified nucleotide state) | |

| Stoichiometry of Binding | 1:1 | This compound : G-actin |

Table 1: Binding Affinity of this compound for G-actin Monomers. This table details the dissociation constants (Kd) of this compound for different nucleotide-bound states of G-actin, highlighting its preference for the ATP-bound form.

| Cell Line | Effect | Concentration | Reference |

| Human Prostate Cancer (PC-3M) | Potent anti-invasive activity | 50-1000 nM | |

| Human Breast Carcinoma (T47D) | Inhibition of hypoxia-induced HIF-1 activation (IC50) | 6.7 µM | |

| Human Hepatoma (HepG2) | Significant decrease in cell migration and proliferation | 0.1 µM (24 hours) | |

| Human Hepatoma (HepG2) | Significant inhibitory effect on HuR levels | 0.2 µM (4 hours) | |

| Cultured Hippocampal Neurons | Disruption of F-actin | 1.3–5 µM | |

| Fibroblasts in Myotube Cultures | Stress fiber disassembly | 0.5 µM (starts at ~10 min) |

Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound for observing various biological effects in different cell lines.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the biochemical properties of this compound.

Actin Polymerization Inhibition Assay (In Vitro)

This assay measures the effect of this compound on the polymerization of purified G-actin.

Materials:

-

Purified G-actin (from rabbit skeletal muscle or non-muscle source)

-

Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

-

This compound stock solution (in DMSO)

-

Pyrene-labeled G-actin

-

Fluorometer

Procedure:

-

Prepare a solution of G-actin in a low salt buffer (G-buffer) to prevent spontaneous polymerization. A portion of this actin should be pyrene-labeled.

-

Prepare different concentrations of this compound in polymerization buffer.

-

Initiate the polymerization reaction by adding the G-actin solution (containing a small percentage of pyrene-labeled G-actin) to the polymerization buffer with and without this compound.

-

Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon incorporation into F-actin.

-

Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Compare the polymerization rates in the presence and absence of this compound to determine its inhibitory effect.

Cellular Actin Staining for Morphological Analysis

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

-

Cultured cells grown on coverslips

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cultured cells with the desired concentration of this compound for the desired amount of time. Include a vehicle control (DMSO).

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with a solution of fluorescently-labeled phalloidin (which binds to F-actin) for 20-60 minutes at room temperature in the dark. A counterstain like DAPI can be included.

-

Wash the cells extensively with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope. Compare the morphology of treated cells to control cells.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound action on actin polymerization.

Caption: Experimental workflow for studying this compound's cellular effects.

Signaling Pathways Affected by Actin Disruption

Disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways. Actin dynamics are integral to processes such as cell migration, adhesion, and receptor signaling. Consequently, treatment with this compound can indirectly modulate pathways that are dependent on an intact cytoskeleton. For example, the inhibition of cell migration by this compound can impact signaling cascades related to metastasis in cancer cells.

Caption: Impact of this compound on actin-dependent signaling.

Conclusion

This compound is an indispensable tool for dissecting the roles of the actin cytoskeleton in a vast array of cellular functions. Its well-characterized mechanism of action and potent inhibitory effects make it a valuable reagent for researchers in cell biology, biochemistry, and drug development. This guide provides a foundational understanding of its biochemical properties, offering both quantitative data and practical methodologies to facilitate further investigation into the intricate world of cytoskeletal dynamics.

References

- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

An In-depth Technical Guide to the Latrunculin A Binding Site on G-Actin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A, a potent marine macrolide isolated from the red sea sponge Latrunculia magnifica, is an indispensable tool in cell biology for the study of actin dynamics.[1][2] Its primary mechanism of action involves the specific binding to monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This targeted disruption of the actin cytoskeleton allows for the detailed investigation of a myriad of cellular processes, including cell motility, division, and intracellular transport.[3] This technical guide provides a comprehensive overview of the this compound binding site on G-actin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Molecular Interaction and Binding Site

This compound binds to G-actin in a 1:1 stoichiometric ratio, effectively sequestering actin monomers and preventing their incorporation into growing actin filaments. Structural studies, primarily X-ray crystallography, have revealed that the this compound binding site is located in a cleft between subdomains 2 and 4 of the G-actin monomer, in close proximity to the nucleotide-binding cleft.

The binding of this compound induces a conformational change in the actin monomer, which is incompatible with the conformational twist required for polymerization. Specifically, the 2-thiazolidinone moiety of this compound inserts deep into a pocket within the cleft, forming hydrogen bonds with actin residues. The macrocyclic ring of this compound establishes hydrophobic interactions with the surrounding actin structure. This interaction effectively locks the G-actin monomer in a conformation that cannot be incorporated into the F-actin polymer.

Key amino acid residues in actin that form hydrogen bonds with this compound include Y69 in subdomain II, D157 in subdomain III, and T186 and R210 in subdomain IV. A water molecule often mediates a bridge between D214 of actin and O1 of this compound.

Quantitative Binding Data

The affinity of this compound for G-actin is influenced by the nucleotide (ATP, ADP-Pi, or ADP) bound in the nucleotide-binding cleft. The dissociation constants (Kd) for these interactions have been determined through various experimental approaches.

| G-Actin Nucleotide State | Dissociation Constant (Kd) | Reference |

| ATP-actin | 0.1 µM | |

| ADP-Pi-actin | 0.4 µM | |

| ADP-actin | 4.7 µM | |

| General G-actin | 0.2 - 0.4 µM |

Experimental Protocols

Determination of this compound Binding Affinity using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol allows for the direct observation of single actin filament elongation and depolymerization, providing a means to calculate the Kd of this compound for G-actin.

Materials:

-

Monomeric G-actin (unlabeled and fluorescently labeled, e.g., Alexa488-actin)

-

This compound stock solution (in DMSO)

-

TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

-

Polymerization-inducing buffer (TIRF buffer with an additional 1.8 mM ATP and 50 mM MgCl2)

-

Microscope slides and coverslips coated with NEM-myosin

-

TIRF microscope equipped with a sensitive camera

Procedure:

-

Prepare actin monomers by dialysis against a low-salt buffer to depolymerize any existing filaments.

-

Coat microscope slides with N-ethylmaleimide (NEM)-inactivated myosin to tether actin filaments to the surface.

-

Prepare a mixture of labeled and unlabeled G-actin in TIRF buffer.

-

Initiate actin polymerization by adding the polymerization-inducing buffer.

-

Introduce varying concentrations of this compound to the reaction chamber.

-

Acquire time-lapse images of single actin filaments using the TIRF microscope.

-

Measure the rate of filament elongation at different this compound concentrations.

-

The Kd can be determined by plotting the elongation rate as a function of the this compound concentration and fitting the data to a binding isotherm.

X-ray Crystallography of the G-Actin-Latrunculin A Complex

This protocol outlines the general steps for determining the high-resolution structure of the G-actin-Latrunculin A complex.

Materials:

-

Purified G-actin

-

This compound

-

Crystallization buffer (requires screening of various conditions)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Form the G-actin-Latrunculin A complex by incubating purified G-actin with a molar excess of this compound.

-

Purify the complex to remove unbound this compound and any aggregated protein.

-

Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, salts, and pH values.

-

Optimize promising crystallization conditions to obtain diffraction-quality crystals.

-

Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the G-actin-Latrunculin A complex against the experimental data.

Visualizations

Signaling Pathway of Actin Polymerization Inhibition

Caption: Inhibition of actin polymerization by this compound.

Experimental Workflow for Binding Analysis

Caption: Workflow for this compound-G-actin binding analysis.

Conclusion

This compound remains a cornerstone for probing the intricate functions of the actin cytoskeleton. A thorough understanding of its binding site and mechanism of action is paramount for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting actin dynamics. The quantitative data and experimental protocols provided herein offer a robust foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of modulating the actin cytoskeleton.

References

The Impact of Latrunculin A on Actin Polymerization Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Latrunculin A, a marine macrolide, on the kinetics of actin polymerization. Derived from the Red Sea sponge Latrunculia magnifica, this compound is a potent and widely utilized cell-permeable tool for dissecting the roles of the actin cytoskeleton in various cellular processes.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and detailed experimental protocols for studying its effects, serving as a valuable resource for researchers in cell biology and drug development.

Core Mechanism of Action

This compound primarily functions by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric complex, thereby preventing their assembly into filamentous actin (F-actin).[5] This sequestration effectively reduces the pool of available actin monomers for polymerization. The binding site is located near the nucleotide-binding cleft of the actin monomer.

Beyond monomer sequestration, this compound exhibits additional effects on actin dynamics. It has been shown to accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from both the barbed and pointed ends. Furthermore, some studies have reported a slow severing of existing actin filaments by this compound. These combined actions lead to a rapid and significant disruption of the cellular actin cytoskeleton.

Quantitative Analysis of this compound Interaction with Actin

The affinity of this compound for actin is dependent on the nucleotide bound to the actin monomer. The following table summarizes the key quantitative data regarding the interaction of this compound with different forms of actin.

| Parameter | Value | Actin Species | Comments | Reference |

| Dissociation Constant (Kd) | 0.1 µM | Mg-ATP-actin monomers | Higher affinity for the ATP-bound form, which is the primary species for polymerization. | |

| 0.4 µM | Mg-ADP-Pi-actin monomers | Intermediate affinity. | ||

| 4.7 µM | Mg-ADP-actin monomers | Lower affinity for the ADP-bound form. | ||

| ~0.2 µM | G-actin (unspecified nucleotide state) | Consistent with high affinity for monomeric actin. | ||

| >100 µM | Actin filaments (F-actin) | Indicates very weak binding to filamentous actin. | ||

| IC50 | 6.7 µM | Hypoxia-induced HIF-1 activation in T47D cells | Demonstrates effects beyond direct actin binding in a cellular context. | |

| EC50 | ~1 µM | Disruption of EGFP-actin in hippocampal terminals | Effective concentration for disrupting actin structures in neurons. | |

| 80-220 nM | Growth inhibition in rhabdomyosarcoma cells | Shows potent anti-proliferative effects in cancer cells. |

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanisms by which this compound disrupts actin polymerization kinetics.

Experimental Protocols

To investigate the effects of this compound on actin polymerization, several key in vitro and imaging-based assays are commonly employed.

Pyrene-Actin Fluorescence Assay

This is a widely used method to monitor the kinetics of actin polymerization in bulk solution. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.

a. Preparation of Pyrene-Labeled Actin:

-

Actin is purified from rabbit skeletal muscle.

-

The reactive cysteine-374 residue of G-actin is labeled with N-(1-pyrene)iodoacetamide.

-

Unreacted label is removed by dialysis and gel filtration. The labeled G-actin is stored in a G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT) on ice.

b. Polymerization Assay:

-

Prepare a reaction mixture containing unlabeled G-actin "doped" with a small percentage (typically 5-10%) of pyrene-labeled G-actin in G-buffer.

-

Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the actin solution and incubate briefly.

-

Initiate polymerization by adding a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

-

The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments growing on a surface, providing detailed information on elongation and depolymerization rates at both filament ends.

a. Experimental Setup:

-

Prepare flow cells using coverslips coated with a protein that promotes actin filament attachment, such as NEM-myosin.

-

Actin monomers (a fraction of which are fluorescently labeled, e.g., with Alexa 488 or Oregon Green) are prepared in a polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, and an oxygen scavenger system).

-

This compound at various concentrations is added to the actin monomer solution.

b. Data Acquisition and Analysis:

-

The actin and this compound mixture is introduced into the flow cell, and filament growth is observed using a TIRF microscope.

-

Time-lapse images are captured to record the change in filament length over time.

-

The elongation rates at the barbed and pointed ends are calculated by measuring the change in filament length between frames. The number of new filaments formed can also be quantified to assess the effect on nucleation.

-

To study depolymerization, pre-assembled filaments are introduced into the flow cell, and then a buffer containing this compound is flowed in. The rate of filament shortening is then measured.

Logical Workflow for Investigating this compound Effects

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on actin kinetics.

Conclusion

This compound is a powerful inhibitor of actin polymerization with a well-characterized primary mechanism of G-actin sequestration. Its additional effects on filament depolymerization and severing contribute to its potent ability to disrupt the actin cytoskeleton. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of actin dynamics and its role in cellular function and disease. The use of complementary techniques such as pyrene-actin assays and TIRF microscopy is crucial for a comprehensive understanding of its kinetic effects.

References

- 1. This compound accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. Latrunculin - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Embrace: A Structural Analysis of the Latrunculin A-Actin Complex

A Technical Guide for Researchers and Drug Development Professionals

Latrunculin A, a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica, has emerged as an indispensable tool in cell biology for its potent and specific disruption of the actin cytoskeleton.[1][2] Its utility stems from a direct and well-characterized interaction with monomeric actin (G-actin), preventing its polymerization into filamentous actin (F-actin), a cornerstone of cellular structure, motility, and signaling. This in-depth technical guide provides a comprehensive overview of the structural analysis of the this compound-actin complex, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Stoichiometric Sequestration

This compound exerts its biological effects by binding to G-actin in a 1:1 stoichiometric ratio.[1][3] This binding event occurs near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization.[1] By occupying this site, this compound effectively sequesters actin monomers, rendering them unavailable for incorporation into growing actin filaments. This leads to a net depolymerization of existing actin filaments as the dynamic equilibrium of the cytoskeleton shifts towards disassembly.

Quantitative Analysis of Binding Affinity

The interaction between this compound and actin is dependent on the nucleotide state of the actin monomer. The binding affinity, quantified by the equilibrium dissociation constant (Kd), varies for ATP-actin, ADP-Pi-actin, and ADP-actin. These quantitative differences are crucial for understanding the precise mechanism of this compound's action in the dynamic cellular environment.

| Actin Monomer State | Dissociation Constant (Kd) | Reference |

| ATP-actin | 0.1 µM | |

| ADP-Pi-actin | 0.4 µM | |

| ADP-actin | 4.7 µM | |

| G-actin (unspecified) | 0.19 - 0.4 µM |

Structural Insights from X-ray Crystallography

The high-resolution crystal structure of the this compound-actin complex has provided invaluable atomic-level details of their interaction. The structure reveals that this compound nestles into a pocket on the actin monomer, inducing conformational changes that disrupt the actin-actin contacts necessary for filament formation.

Key structural features of the complex include:

-

Hydrogen Bonding: Several direct and water-mediated hydrogen bonds stabilize the interaction between this compound and specific amino acid residues of actin.

-

Conformational Changes: Upon binding, this compound induces a significant conformational change in the D-loop of actin's subdomain 2, a region critical for intermonomer contacts in F-actin.

-

Steric Hindrance: The presence of the bulky this compound molecule sterically hinders the association of the complex with the growing ends of actin filaments.

Experimental Protocols

A variety of experimental techniques are employed to study the structural and functional aspects of the this compound-actin interaction.

X-ray Crystallography

The determination of the high-resolution structure of the this compound-actin complex is achieved through X-ray crystallography.

Methodology:

-

Protein Purification: Actin is purified from a suitable source, typically rabbit skeletal muscle.

-

Complex Formation: Purified G-actin is incubated with a molar excess of this compound to ensure complete complex formation.

-

Crystallization: The this compound-actin complex is crystallized using vapor diffusion methods. This involves mixing the complex with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals. A reported crystallization condition involves a P2(1)2(1)2(1) orthorhombic space group.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined. The final model for the this compound-actin complex has been reported with an R-cryst of 0.22 and R-free of 0.28.

Fluorescence Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the effect of this compound on individual actin filaments in real-time.

Methodology:

-

Actin Labeling: Actin monomers are fluorescently labeled, for example, with Oregon Green or Alexa Fluor 488.

-

Flow Cell Preparation: A flow cell is prepared with surface-tethered myosin motors to bind and elongate actin filaments.

-

Filament Assembly: A solution containing fluorescently labeled G-actin and ATP is introduced into the flow cell to allow for the assembly of actin filaments.

-

This compound Introduction: A solution containing this compound is then introduced into the flow cell.

-

Imaging: The dynamics of individual actin filaments, including depolymerization and severing events, are observed and recorded using TIRF microscopy.

Visualizing the Molecular Interaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action and a typical experimental workflow for its study.

Caption: Mechanism of this compound-mediated actin depolymerization.

Caption: General experimental workflow for studying the this compound-actin complex.

Impact on Actin-Binding Proteins

The binding of this compound to actin can allosterically influence the interaction of other actin-binding proteins (ABPs). For instance, profilin and this compound can bind to actin monomers independently, suggesting they occupy distinct binding sites. In contrast, the binding of thymosin beta(4) to actin is inhibited by this compound, indicating an overlap in their binding sites or a this compound-induced conformational change that prevents thymosin beta(4) interaction. These differential effects highlight the complexity of actin regulation and provide further avenues for research.

Conclusion

The structural and quantitative analysis of the this compound-actin complex has provided profound insights into the regulation of actin dynamics. This knowledge is not only fundamental to our understanding of cell biology but also holds significant potential for drug development. By targeting the actin cytoskeleton, novel therapeutic strategies can be envisioned for diseases characterized by aberrant cellular motility and proliferation, such as cancer. The detailed understanding of the this compound-actin interaction serves as a critical foundation for the rational design of next-generation cytoskeletal drugs.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. This compound Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Cellular Effects of Latrunculin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the cellular effects of Latrunculin A, a marine toxin that has become an indispensable tool in cell biology and a subject of interest in drug development.

Introduction

This compound is a naturally occurring macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Early observations revealed that sponges producing this toxin were avoided by fish, and extracts were lethal to fish, indicating the presence of a potent bioactive compound.[1] Subsequent research identified this compound and the related Latrunculin B as powerful agents that disrupt the actin cytoskeleton.[3][4] This property has made this compound a cornerstone for studying actin dynamics and its role in a multitude of cellular processes, including cell motility, division, and morphology. It is also under investigation for its potential anticancer properties.

Mechanism of Action

The primary mechanism of action of this compound is its direct interaction with monomeric globular actin (G-actin). It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, leading to the disassembly of existing actin filaments. Structural studies have shown that this compound binds near the nucleotide-binding cleft of the actin monomer, inducing conformational changes that are incompatible with its incorporation into a filament.

More recent studies have revealed a dual mechanism: besides sequestering G-actin, this compound also accelerates the depolymerization of actin filaments by promoting the dissociation of the γ-phosphate from terminal ADP-Pi-actin subunits. This leads to a more rapid disassembly of actin structures than would be expected from monomer sequestration alone.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from early and foundational studies on this compound.

Table 1: Binding Affinity of this compound to Actin Monomers

| Actin Monomer State | Dissociation Constant (Kd) | Reference |

| ATP-actin | 0.1 µM | |

| ADP-Pi-actin | 0.4 µM | |

| ADP-actin | 4.7 µM | |

| G-actin (unspecified nucleotide state) | 0.19 µM - 0.2 µM |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line/System | Effect | Concentration | Reference |

| Rhabdomyosarcoma (RMS) cells (mouse and human) | Growth inhibition (EC50) | 80-220 nM | |

| Human prostate cancer PC-3M cells | Anti-invasive activity | 50-1000 nM | |

| Human breast carcinoma T47D cells | Inhibition of hypoxia-induced HIF-1 activation (IC50) | 6.7 µM | |

| Human hepatoma HepG2 cells | Inhibition of cell migration | 0.1 µM | |

| Human hepatoma Huh7 cells | Inhibition of HuR | 0.02 µM | |

| Quail myotubes | Premyofibril disruption | 1 µM | |

| Quail myotubes | Mature myofibril disassembly | 10 µM | |

| Human Trabecular Meshwork (HTM) cells | Mild actin disorganization | 0.1 µM | |

| Human Trabecular Meshwork (HTM) cells | Cell rounding and separation | 2 µM |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon early findings. The following are representative protocols derived from the cited literature.

Protocol 1: Assessment of this compound's Effect on Cell Morphology and Actin Cytoskeleton

-

Cell Culture: Human Trabecular Meshwork (HTM) cells are cultured to high confluence.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.02, 0.2, and 2 µM) for different durations (e.g., 6, 11, and 24 hours). A vehicle control (DMSO) is run in parallel.

-

Live-Cell Imaging: The topography and morphological changes of living cells are evaluated using videomicroscopy.

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

F-actin is stained with fluorescently labeled phalloidin.

-

Other proteins of interest (e.g., vinculin, paxillin, β-catenin) are stained using specific primary antibodies followed by fluorescently labeled secondary antibodies.

-

-

Microscopy: Stained cells are visualized using fluorescence microscopy to determine the distribution and organization of the actin cytoskeleton and associated adhesion proteins.

Protocol 2: In Vitro Actin Polymerization/Depolymerization Assays

-

Actin Preparation: Muscle actin is purified and labeled with a fluorescent dye (e.g., Oregon Green or Alexa488) for visualization.

-

Assay Buffer: Experiments are conducted in a polymerization buffer (e.g., KMEI buffer). For studying ADP-Pi-actin dynamics, 160 mM sodium phosphate is added.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentration in the polymerization buffer.

-

TIRF Microscopy:

-

A flow chamber is prepared, and actin polymerization is initiated by adding actin to the chamber.

-

Once filaments have formed, depolymerization is initiated by washing the chamber with polymerization buffer containing various concentrations of this compound but no actin monomers.

-

Images are captured at regular intervals (e.g., every 30 seconds) to observe filament depolymerization.

-

-

Data Analysis: The rate of filament shortening is measured to determine the depolymerization rate.

Visualizations of Cellular Effects and Workflows

The following diagrams illustrate the key pathways and experimental logic described in early this compound studies.

Caption: Mechanism of action of this compound on actin dynamics.

Caption: Workflow for studying this compound's effects on cell morphology.

Caption: Postulated effect of this compound on RAS/ERK signaling.

Cellular Effects of this compound

-

Cytoskeletal Disruption: The most prominent effect of this compound is the rapid and often reversible disruption of the actin cytoskeleton. This includes the disappearance of actin patches, cables, and rings in yeast, and stress fibers in mammalian cells.

-

Morphological Changes: Treatment with this compound induces pronounced morphological changes. For instance, human trabecular meshwork (HTM) cells exhibit rounding and intercellular separation. In budding yeast, it leads to the formation of large, spherical cells with abnormal cell walls.

-

Inhibition of Cellular Processes: Due to its fundamental role in actin dynamics, this compound inhibits a wide range of cellular processes. These include phagocytosis, cell migration, cell division, and exocytosis.

-

Effects on Cell Adhesion: this compound affects cell adhesions. In HTM cells, β-catenin-rich intercellular adherens junctions are particularly sensitive to the drug, while vinculin- and paxillin-containing focal contacts are more resistant.

-

Antiproliferative and Anticancer Effects: this compound has been shown to inhibit the growth of various cancer cell lines, such as rhabdomyosarcoma, prostate cancer, and hepatocellular carcinoma. This is partly attributed to the disruption of the actin cytoskeleton, which can interfere with signaling pathways like the RAS/ERK pathway that are crucial for cell proliferation.

Conclusion

The early studies on this compound laid the groundwork for its use as a powerful tool to investigate the multifaceted roles of the actin cytoskeleton. Its well-defined mechanism of action, involving the sequestration of G-actin and acceleration of F-actin depolymerization, allows for precise manipulation of cellular actin dynamics. The quantitative data on its binding affinities and effective concentrations in various cell types provide a valuable reference for experimental design. The detailed protocols and workflows established in these early investigations continue to be relevant for researchers in cell biology and those exploring the therapeutic potential of actin-targeting agents in drug development.

References

Latrunculin A: A Comprehensive Technical Guide for Probing Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, division, endocytosis, and the maintenance of cell shape. Understanding the nuanced regulation of actin dynamics is therefore fundamental to cell biology and paramount in the development of novel therapeutics targeting diseases characterized by aberrant cellular mechanics, such as cancer. Latrunculin A, a potent marine macrolide, has emerged as an indispensable pharmacological tool for dissecting the complexities of the actin cytoskeleton. By sequestering actin monomers, this compound effectively inhibits actin polymerization, leading to the rapid and reversible disassembly of actin filaments. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its application, and visualizations of its effects on cellular pathways.

Mechanism of Action

This compound, originally isolated from the Red Sea sponge Latrunculia magnifica, exerts its profound effects on the actin cytoskeleton through a well-defined mechanism.[1][2][3] It acts as a potent inhibitor of actin polymerization by binding to globular actin (G-actin) monomers with a 1:1 stoichiometry.[2][4] This binding occurs near the nucleotide-binding cleft, a region crucial for the conformational changes required for a G-actin monomer to incorporate into a growing actin filament (F-actin). By sequestering G-actin in this manner, this compound effectively reduces the pool of available monomers for polymerization, shifting the equilibrium towards filament disassembly.

Furthermore, recent studies have revealed a more complex role for this compound beyond simple monomer sequestration. It has been shown to also promote the depolymerization of existing actin filaments and even induce filament severing, further contributing to the rapid disruption of the actin cytoskeleton. This multifaceted mechanism of action makes this compound a highly effective and widely used tool for inducing acute and reversible disruption of actin-dependent processes.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including its binding affinities to different nucleotide-bound states of G-actin and its effective concentrations in cellular assays.

| Parameter | Value | Actin State | Reference |

| Dissociation Constant (Kd) | 0.1 µM | ATP-actin | |

| 0.4 µM | ADP-Pi-actin | ||

| 4.7 µM | ADP-actin | ||

| In Vitro Polymerization Inhibition (Kd) | 0.2 µM | G-actin | |

| IC50 (Hypoxia-induced HIF-1 activation) | 6.7 µM | T47D cells | |

| EC50 (Growth Inhibition) | 80-220 nM | Rhabdomyosarcoma cells |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study cytoskeleton dynamics.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes how to treat cells with this compound and subsequently visualize the actin cytoskeleton using immunofluorescence.

Materials:

-

Cells cultured on sterile glass coverslips

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

-

This compound Treatment:

-

Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 0.5 µM, but this should be optimized for the specific cell type and experimental question.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO) treated sample.

-

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

-

Staining:

-

Dilute fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions.

-

Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

(Optional) Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

-

Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

-

Cell Migration Assay (Wound Healing)

This protocol outlines the use of this compound in a wound-healing (scratch) assay to assess its impact on cell migration.

Materials:

-

Cells cultured to a confluent monolayer in a multi-well plate

-

Complete cell culture medium

-

This compound stock solution

-

Sterile pipette tip (p200 or p1000) or a cell-culture insert

-

Microscope with live-cell imaging capabilities or an incubator with a camera

Procedure:

-

Create a Cell-Free Gap:

-

Grow cells to a confluent monolayer.

-

Scratch Method: Use a sterile pipette tip to create a straight "scratch" in the monolayer.

-

Insert Method: Use a commercially available cell-culture insert to create a defined cell-free gap.

-

Gently wash the wells with PBS to remove dislodged cells.

-

-

This compound Treatment:

-

Replace the PBS with complete cell culture medium containing the desired concentration of this compound or vehicle control.

-

-

Image Acquisition:

-

Immediately acquire the first image of the wound (t=0).

-

Place the plate in a microscope stage-top incubator or a standard incubator.

-

Acquire images of the same field of view at regular intervals (e.g., every 2-6 hours) for 24-48 hours.

-

-

Data Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure for both the this compound-treated and control samples.

-

Endocytosis Assay

This protocol provides a framework for investigating the role of the actin cytoskeleton in endocytosis using this compound.

Materials:

-

Cells cultured in a suitable format for imaging (e.g., glass-bottom dishes)

-

Complete cell culture medium

-

This compound stock solution

-

Fluorescently-labeled cargo for endocytosis (e.g., fluorescently-labeled transferrin for clathrin-mediated endocytosis, or fluorescently-labeled dextran for fluid-phase endocytosis)

-

Microscope with live-cell imaging capabilities

Procedure:

-

Pre-treatment with this compound:

-

Incubate the cells with the desired concentration of this compound or vehicle control in complete medium for a predetermined time (e.g., 30 minutes) to disrupt the actin cytoskeleton.

-

-

Initiation of Endocytosis:

-

Add the fluorescently-labeled cargo to the medium.

-

Immediately begin acquiring images using a time-lapse setting on the microscope.

-

-

Image Acquisition:

-

Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe internalization of the cargo (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Quantify the amount of internalized fluorescent cargo per cell at each time point for both this compound-treated and control cells. This can be done by measuring the total intracellular fluorescence intensity.

-

Compare the rate and extent of endocytosis between the treated and control groups.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and application.

Caption: Mechanism of action of this compound on actin dynamics.

Caption: A typical experimental workflow using this compound.

Caption: The interplay of this compound with Rho GTPase signaling pathways that regulate the actin cytoskeleton.

Applications in Research and Drug Development

The ability of this compound to specifically and reversibly disrupt the actin cytoskeleton has made it an invaluable tool across various research fields.

-

Cell Biology: this compound is widely used to elucidate the role of actin in fundamental cellular processes such as cell division, cytokinesis, endocytosis, exocytosis, and the establishment of cell polarity.

-

Cancer Research: Given the critical role of the actin cytoskeleton in cell migration and invasion, this compound is employed to study the mechanisms of cancer metastasis. Its ability to inhibit cancer cell proliferation and migration has also sparked interest in its potential as an anti-cancer therapeutic.

-

Neuroscience: The dynamic nature of the actin cytoskeleton is crucial for neuronal development, synaptic plasticity, and axon guidance. This compound is used to investigate these processes.

-

Drug Development: As a well-characterized inhibitor of actin polymerization, this compound serves as a reference compound in high-throughput screening assays aimed at identifying novel modulators of the cytoskeleton.

Conclusion

This compound remains a cornerstone tool for researchers investigating the myriad functions of the actin cytoskeleton. Its potent and specific mechanism of action, coupled with its reversibility, allows for precise temporal control over actin dynamics in living cells. This technical guide has provided a comprehensive overview of its properties, practical experimental protocols, and the cellular pathways it influences. By leveraging the power of this compound, researchers can continue to unravel the intricate roles of the actin cytoskeleton in health and disease, paving the way for new discoveries and therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Different Rho GTPase–dependent signaling pathways initiate sequential steps in the consolidation of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rho1 GTPase controls anillo-septin assembly to facilitate contractile ring closure during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Latrunculin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1] Since its discovery, it has become an indispensable tool in cell biology for the study of actin dynamics and cytoskeleton-dependent processes. This technical guide provides an in-depth overview of the foundational research that elucidated the mechanism of action of this compound, summarizing key quantitative data and detailing the seminal experimental protocols.

Mechanism of Action

This compound disrupts the actin cytoskeleton by binding to monomeric actin (G-actin) in a 1:1 stoichiometric ratio.[2][3] This binding occurs near the nucleotide-binding cleft, sterically hindering the polymerization of G-actin into filamentous actin (F-actin).[4] The sequestration of actin monomers shifts the cellular equilibrium of actin dynamics towards depolymerization, leading to a rapid and reversible disassembly of actin filaments.[5] Later structural studies confirmed that this compound binds in a cleft between subdomains II and IV of the actin monomer, preventing the conformational changes necessary for polymerization.

Quantitative Data Summary

The foundational studies on this compound provided key quantitative metrics for its interaction with actin and its effects on cellular systems. These are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound to G-Actin

| Parameter | Value (µM) | Actin Source | Method | Reference |

| Kd | ~0.2 | Rabbit Muscle | In vitro polymerization assay | Coue, M., et al. (1987) |

| Kd | 0.2 - 0.4 | Rabbit Skeletal Muscle | Multiple binding assays | Yarmola, E.G., et al. (2000) |

Table 2: Effective Concentrations of this compound in Cell Culture

| Cell Type | Effective Concentration | Observed Effect | Reference |

| Mouse Neuroblastoma | Submicromolar | Morphological changes, microfilament disruption | Spector, I., et al. (1983) |

| Mouse Fibroblasts | Submicromolar | Morphological changes, microfilament disruption | Spector, I., et al. (1983) |

| Avian Skeletal Muscle Fibroblasts | 0.2 - 0.5 µM | Reversible loss of stress fibers | Schilling, J., et al. (2009) |

Key Experimental Protocols

The following sections detail the methodologies from the foundational papers that established the mechanism of this compound.

In Vitro Actin Polymerization Assay (Coue, et al., 1987)

This assay was crucial in demonstrating the direct effect of this compound on actin polymerization and in determining its binding affinity.

Objective: To quantify the effect of this compound on the polymerization of purified G-actin.

Methodology:

-

Actin Preparation: G-actin was purified from rabbit skeletal muscle.

-

Polymerization Initiation: Polymerization of G-actin was induced by the addition of salts (e.g., KCl and MgCl2) to the G-actin solution in a low ionic strength buffer.

-

This compound Treatment: Different concentrations of this compound were pre-incubated with G-actin before initiating polymerization.

-

Monitoring Polymerization: The extent of actin polymerization was monitored over time by measuring the increase in viscosity of the solution using an Ostwald-type viscometer. Alternatively, the increase in fluorescence of N-(1-pyrenyl)iodoacetamide-labeled actin can be used.

-

Data Analysis: The rate and extent of polymerization in the presence of this compound were compared to control conditions. The dissociation constant (Kd) was calculated based on the concentration-dependent inhibition of polymerization, assuming a 1:1 binding stoichiometry.

Cell Culture and Immunofluorescence Microscopy (Spector, et al., 1983)

This foundational study was the first to observe the effects of this compound on the actin cytoskeleton in living cells.

Objective: To visualize the effects of this compound on the organization of microfilaments in cultured cells.

Methodology:

-

Cell Culture: Mouse neuroblastoma or fibroblast cells were grown on glass coverslips in a suitable culture medium.

-

This compound Treatment: The culture medium was replaced with a medium containing submicromolar concentrations of this compound. Cells were incubated for various durations.

-

Fixation: Cells were fixed, typically with a formaldehyde-based solution, to preserve their structure.

-

Permeabilization: The cell membranes were permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular components.

-

Staining:

-

Actin: The actin filaments were stained using fluorescently-labeled phalloidin, a fungal toxin that specifically binds to F-actin.

-

Other Cytoskeletal Components: Other proteins, such as tubulin, were stained using specific primary antibodies followed by fluorescently-labeled secondary antibodies.

-

-

Microscopy: The stained cells were observed using a fluorescence microscope to visualize the organization of the actin cytoskeleton and other components.

Conclusion

The foundational research on this compound unequivocally established it as a specific and potent inhibitor of actin polymerization through a mechanism of G-actin sequestration. The quantitative data and experimental protocols from these seminal studies have provided the bedrock for decades of research into the critical roles of the actin cytoskeleton in a vast array of cellular processes. This guide serves as a concise reference for researchers and professionals leveraging this powerful tool in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of actin polymerization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actin-latrunculin A structure and function. Differential modulation of actin-binding protein function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [maciverlab.bms.ed.ac.uk]

- 5. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Latrunculin A in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin A is a potent, cell-permeable marine toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2][3] It is a widely used pharmacological tool in cell biology to investigate the dynamics and functions of the actin cytoskeleton. By specifically disrupting actin polymerization, this compound allows for the study of numerous cellular processes that are dependent on a functional actin network, such as cell motility, division, and intracellular transport.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in live cell imaging, and quantitative data to guide experimental design.

Mechanism of Action

This compound disrupts the actin cytoskeleton primarily by sequestering actin monomers (G-actin). It binds to G-actin in a 1:1 stoichiometric ratio, preventing its polymerization into filamentous actin (F-actin). This sequestration shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization, leading to the disassembly of existing actin filaments. Additionally, some studies suggest that this compound can also accelerate the depolymerization of actin filaments by promoting the dissociation of subunits from the filament ends. The effects of this compound are generally rapid and reversible upon washout.

Caption: Mechanism of this compound action on actin dynamics.

Quantitative Data

The following tables summarize key quantitative parameters for this compound, which can be useful for experimental planning.

Table 1: Binding Affinity of this compound for G-Actin

| Actin State | Dissociation Constant (Kd) | Reference |

| ATP-actin | 0.1 µM | |

| ADP-Pi-actin | 0.4 µM | |

| ADP-actin | 4.7 µM | |

| General G-actin | ~0.2 µM |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line/System | Assay | Effective Concentration (EC50/Effective Dose) | Reference |

| Rhabdomyosarcoma (RMS) cells | Growth Inhibition | 80-220 nM | |

| Human Prostate Cancer (PC-3M) cells | Invasion Inhibition | 50-1000 nM | |

| Human Breast Carcinoma (T47D) cells | HIF-1 Activation Inhibition | IC50: 6.7 µM | |

| Human Hepatoma (HepG2) cells | Cell Migration Inhibition | 0.1 µM | |

| Various Cultured Cells | Actin Disruption | 0.1-1 µM | |

| Myotubes (Skeletal Muscle) | Premyofibril Disassembly | 1-10 µM | |

| Retinal Neurons | F-actin Disruption | 5 µM | |

| U2OS cells | F-actin Disruption | 500 nM |

Experimental Protocols

Protocol 1: General Live Cell Imaging of Actin Cytoskeleton Disruption

This protocol provides a general workflow for visualizing the effects of this compound on the actin cytoskeleton in real-time.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.

-

Fluorescent probe for F-actin (e.g., Lifeact-GFP, SiR-actin).

-

Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2).

Procedure:

-

Cell Preparation:

-

Seed cells on imaging-quality dishes to achieve 50-70% confluency on the day of the experiment.

-

If using a fluorescent protein-based actin probe, transfect the cells 24-48 hours prior to imaging. If using a dye like SiR-actin, follow the manufacturer's staining protocol (typically 1-3 hours of incubation).

-

-

Microscope Setup:

-

Turn on the microscope and environmental chamber and allow them to equilibrate to 37°C and 5% CO2.

-

Place the imaging dish on the microscope stage and bring the cells into focus.

-

-

Baseline Imaging:

-

Acquire images of the untreated cells to establish a baseline of the normal actin cytoskeleton organization. Capture images from several representative fields of view.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (a starting range of 100 nM to 5 µM is recommended).

-

Carefully remove the medium from the cells and replace it with the this compound-containing medium. Alternatively, for uninterrupted imaging, add a concentrated this compound solution directly to the dish.

-

-

Time-Lapse Imaging:

-

Immediately begin time-lapse image acquisition. The imaging interval will depend on the expected speed of the cellular response, typically ranging from 30 seconds to 5 minutes.

-

Continue imaging for a desired period (e.g., 30-60 minutes) to observe the full effect of the drug.

-

-

(Optional) Washout and Recovery:

-

To observe the reversibility of the effect, carefully wash the cells three times with pre-warmed, drug-free imaging medium.

-

Continue time-lapse imaging to monitor the re-formation of the actin cytoskeleton.

-

-

Data Analysis:

-